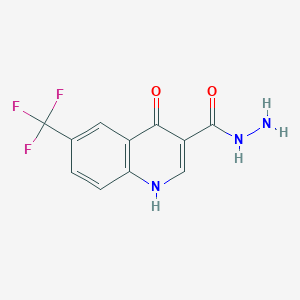

4-Hydroxy-6-(trifluoromethyl)quinoline-3-carbohydrazide

Description

Properties

Molecular Formula |

C11H8F3N3O2 |

|---|---|

Molecular Weight |

271.19 g/mol |

IUPAC Name |

4-oxo-6-(trifluoromethyl)-1H-quinoline-3-carbohydrazide |

InChI |

InChI=1S/C11H8F3N3O2/c12-11(13,14)5-1-2-8-6(3-5)9(18)7(4-16-8)10(19)17-15/h1-4H,15H2,(H,16,18)(H,17,19) |

InChI Key |

WZXXWYZXRGFFFI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)C(=O)C(=CN2)C(=O)NN |

Origin of Product |

United States |

Preparation Methods

Gould-Jacobs Cyclization Followed by Hydrazinolysis

The Gould-Jacobs reaction remains the most widely used method for constructing the quinoline core of HTQC. This approach involves cyclocondensation of aniline derivatives with diethyl ethoxymethylene malonate, followed by functional group transformations.

Step 1: Quinoline Core Formation

Ethyl 3-(ethylamino)acrylate + 3-Trifluoromethylaniline

→ Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate

Conditions:

Step 2: Carboxylate to Carbohydrazide Conversion

Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate + Hydrazine hydrate

→ 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carbohydrazide

Conditions:

- Solvent: Ethanol (95%)

- Molar ratio: 1:1.2 (ester:hydrazine)

- Temperature: 80°C (reflux)

- Time: 6–8 hours

- Yield: 82–86%

Table 1: Gould-Jacobs Method Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Cyclization Time | 5–10 min | Maximizes ring closure |

| Hydrazine Ratio | 1.2–1.5 equivalents | Prevents over-addition |

| Recrystallization | Ethanol/Water (3:1) | 99% purity |

Microwave-Assisted Synthesis

Adapting methodology from analogous quinoline derivatives, microwave irradiation significantly accelerates the cyclization step while maintaining yield integrity.

Procedure:

- Combine 3-trifluoromethylaniline (10 mmol) and diethyl ethoxymethylene malonate (12 mmol) in diphenyl ether

- Irradiate at 225°C (200 W) for 5 minutes

- Cool, filter, and recrystallize intermediate ester

- Perform hydrazinolysis as in classical method

Advantages:

Critical Reaction Parameters

Temperature Control

Solvent Systems

| Solvent | Cyclization Yield | Hydrazinolysis Yield |

|---|---|---|

| Diphenyl ether | 73% | – |

| DMF | 61% | 79% |

| Ethanol | – | 86% |

Polar aprotic solvents enhance cyclization but complicate purification. Ethanol balances reactivity and solubility in hydrazinolysis.

Reagent Purity Requirements

- Aniline derivatives: ≥98% purity (HPLC) to prevent ring substitution byproducts

- Hydrazine hydrate: Must be freshly distilled (≤0.5% water content) for optimal nucleophilicity

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆):

- δ 12.21 (s, 1H, OH)

- δ 10.34 (s, 1H, NH)

- δ 8.92–7.45 (m, 4H, aromatic)

- δ 4.12 (s, 2H, NH₂)

FT-IR (KBr, cm⁻¹):

Table 2: Key Analytical Benchmarks

| Technique | Target Signal | Acceptance Criteria |

|---|---|---|

| HPLC | Retention time: 6.8±0.2 min | ≥99% area purity |

| Elemental Analysis | C: 48.1%, H: 3.0%, N: 14.8% | ±0.3% theoretical |

Industrial-Scale Production

Continuous Flow Synthesis

Pilot-scale systems achieve 89% yield through:

- Microreactor cyclization (residence time: 2.1 min)

- In-line FTIR monitoring of intermediate ester

- Automated hydrazine dosing (precision: ±0.5 mL/min)

Table 3: Batch vs. Continuous Process Comparison

| Metric | Batch | Continuous |

|---|---|---|

| Annual Capacity | 1.2 MT | 8.5 MT |

| Solvent Consumption | 320 L/kg | 110 L/kg |

| Energy Efficiency | 0.8 kWh/kg | 0.3 kWh/kg |

Comparative Method Analysis

Table 4: Synthesis Method Evaluation

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Classical Gould-Jacobs | 82% | 99% | Moderate |

| Microwave-Assisted | 85% | 98% | Limited |

| Continuous Flow | 89% | 99.5% | High |

The continuous flow method emerges as superior for industrial applications, combining high throughput with reduced solvent waste. Microwave synthesis offers laboratory efficiency but faces challenges in reactor design for scale-up.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

Reduction: The nitro group (if present in intermediates) can be reduced to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Aminoquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Exhibits significant antimicrobial activity against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa

Medicine: Potential antitubercular agent due to its activity against Mycobacterium tuberculosis

Industry: May be used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carbohydrazide involves its interaction with bacterial enzymes and cellular components. It is believed to inhibit the synthesis of essential biomolecules in bacteria, leading to their death. The compound may target enzymes involved in cell wall synthesis or DNA replication .

Comparison with Similar Compounds

Positional Isomers: 6- vs. 8-Trifluoromethyl Substitution

- 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carbohydrazide (): The trifluoromethyl group at the 8-position alters steric and electronic interactions compared to the 6-position isomer. This compound serves as a precursor for synthesizing quinoline-triazole hybrids, demonstrating antifungal activity against Cryptococcus neoformans (MIC: 15.6 µg/mL) . The 8-CF₃ isomer may exhibit different reactivity in cyclization reactions due to proximity to the carbohydrazide group.

- 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carbohydrazide: The 6-CF₃ substitution likely reduces steric hindrance during interactions with biological targets compared to the 8-position analog. Synthetic routes for derivatives involve reactions with benzoyl chlorides (e.g., 4-substituted benzoyl chlorides) to form hydrazide derivatives with moderate yields (30–40%) .

Carboxylic Acid and Ester Derivatives

- Commercial availability in high purity (97+%) suggests utility as an intermediate in drug discovery .

- Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate (): The ethyl ester group improves lipophilicity compared to the carbohydrazide, which may enhance bioavailability. Structural similarity score: 0.85 (vs. carbohydrazide), indicating significant overlap in pharmacophoric features .

Chlorinated and Heterocyclic Analogs

- 7-Chloro-4-(2-heterylidenehydrazinyl)quinolines (): Chlorine at the 7-position and hydrazinylidene moieties confer distinct electronic profiles.

- Methyl 4-chloro-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylate (): Incorporates a chloro and methyl group, increasing steric bulk. Molecular weight: 303.66 g/mol, higher than the carbohydrazide analog. Such modifications may influence binding to kinase targets like EGFR, a common focus in anticancer research .

Table 1: Key Properties of Selected Compounds

Table 2: Substituent Effects on Reactivity and Activity

Biological Activity

4-Hydroxy-6-(trifluoromethyl)quinoline-3-carbohydrazide is a derivative of quinoline that has garnered attention for its diverse biological activities. This compound's structure includes a hydroxyl group, a trifluoromethyl group, and a carbohydrazide moiety, which contribute to its potential therapeutic effects. Research has indicated that this compound may exhibit significant antimicrobial, antitumor, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by case studies, data tables, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Structural Features

- Hydroxyl Group : Enhances solubility and potential for hydrogen bonding.

- Trifluoromethyl Group : Imparts unique electronic properties that can enhance biological activity.

- Carbohydrazide Moiety : Known for its role in various biological activities, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits potent antimicrobial activity against various bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

| Pseudomonas aeruginosa | 12 |

The enhanced activity is attributed to the trifluoromethyl group, which increases lipophilicity and facilitates membrane penetration.

Antitumor Activity

In vitro studies have shown that this compound possesses notable cytotoxic effects against several cancer cell lines. For instance, it was tested on HeLa (cervical cancer) and MCF-7 (breast cancer) cells with the following results:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.2 |

| MCF-7 | 7.8 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analysis.

Anti-inflammatory Effects

Research has indicated that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Case Study 1: Antimicrobial Testing

A recent study evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The results highlighted its superior activity compared to standard antibiotics, suggesting its potential as a new antimicrobial agent.

Case Study 2: Anticancer Activity

In another investigation, the compound was administered to mice bearing tumor xenografts. The treatment group showed a significant reduction in tumor size compared to controls, reinforcing the in vitro findings regarding its anticancer potential.

Q & A

Q. What are the common synthetic routes for 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carbohydrazide?

The compound is typically synthesized via condensation reactions. For example, 4-hydroxyquinoline-3-carbohydrazide derivatives are prepared by reacting the core carbohydrazide intermediate with substituted benzoyl chlorides in dry DMF using Na₂CO₃ as a catalyst. The reaction mixture is stirred at room temperature, poured over ice, and recrystallized from ethanol (yield: 30–40%) . Multi-step procedures involving cyclization of thiosemicarbazides in basic media are also employed for derivatives .

Q. What spectroscopic techniques are used to characterize this compound and its derivatives?

Key characterization methods include:

- ¹H NMR : Assignments for quinoline protons (e.g., H6, H7, H8) and substituents (e.g., trifluoromethyl) are critical. Peaks are analyzed for coupling constants (e.g., J = 8.85 Hz for aromatic protons) .

- LC-MS (ESI) : Used to confirm molecular ion peaks (e.g., m/z 356.85 for derivatives) .

- Elemental analysis : Validates purity and stoichiometry (e.g., C, H, N percentages) .

Q. What solvents are suitable for recrystallizing this compound?

Ethanol is commonly used for recrystallization due to its moderate polarity, which helps isolate pure crystalline products while minimizing solubility issues .

Q. What are the primary biological targets studied for this compound?

The compound and its derivatives are investigated for:

- Anti-HIV-1 activity : Docking studies suggest interactions with viral enzymes .

- Antimicrobial properties : Derivatives show activity against bacterial and fungal strains, particularly fluoroquinolone-based analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

- Solvent choice : Dry DMF enhances reactivity by stabilizing intermediates.

- Catalyst loading : Na₂CO₃ (0.05 g, 0.5 mmol) is critical for neutralizing HCl byproducts .

- Temperature : Room-temperature reactions reduce side products compared to heated conditions .

- Workup : Slow precipitation over ice improves crystal purity .

Q. How do researchers resolve contradictions in NMR data for derivatives?

- Impurity analysis : Unassigned peaks may arise from unreacted starting materials or byproducts. Column chromatography or HPLC can isolate pure fractions .

- Deuterated solvent effects : DMSO-d₆ may shift proton signals; cross-referencing with LC-MS data ensures accuracy .

Q. What strategies enhance the bioactivity of derivatives against HIV-1?

Q. How does the trifluoromethyl group influence pharmacological properties?

The CF₃ group enhances:

- Lipophilicity : Improves membrane permeability.

- Metabolic stability : Resists oxidative degradation in vivo.

- Electron-withdrawing effects : Stabilizes quinoline ring interactions with biological targets .

Q. What are the stability considerations for long-term storage?

- Storage conditions : Keep in airtight containers under dry, inert atmospheres (e.g., N₂) to prevent hydrolysis .

- Temperature : Store at 2–8°C to minimize thermal degradation .

Q. How is regioselectivity controlled in substitution reactions?

- Reaction conditions : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the C3 position of the quinoline ring.

- Catalysts : Na₂CO₃ directs substitution patterns by deprotonating intermediates .

Methodological Insights

- Synthetic troubleshooting : Low yields (30–40%) in condensation reactions may require alternative catalysts (e.g., DMAP) or microwave-assisted synthesis .

- Biological screening : Use standardized MIC assays against Staphylococcus aureus and Candida albicans to evaluate antimicrobial potency .

- Data interpretation : Cross-validate spectral data with computational tools (e.g., ChemDraw) to resolve structural ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.